2-Chloro-3-fluoro-4-vinylpyridine
Description
2-Chloro-3-fluoro-4-vinylpyridine is a halogenated pyridine derivative featuring chloro and fluoro substituents at positions 2 and 3, respectively, and a vinyl group at position 4. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C7H5ClFN |
|---|---|
Molecular Weight |
157.57 g/mol |
IUPAC Name |
2-chloro-4-ethenyl-3-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-3-4-10-7(8)6(5)9/h2-4H,1H2 |
InChI Key |
KRCYYTMNCUKFFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=NC=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-vinylpyridine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a vinyl group. One common method includes the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride in an organic solvent under inert gas protection. The reaction is carried out at temperatures ranging from 0 to 60 degrees Celsius for 1 to 10 hours, resulting in the formation of 2-chloro-3-fluoropyridine . The vinyl group can then be introduced through further chemical modifications.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes to ensure high yield and purity. The use of copper fluoride as a fluorinating agent and tert-butyl nitrite as a nitrosating agent in a one-pot process is favored due to its simplicity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-4-vinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The vinyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
- Substituted pyridines, depending on the nucleophile used.
- Oxidized or reduced derivatives of the vinyl group.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
2-Chloro-3-fluoro-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-vinylpyridine involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms, being electron-withdrawing groups, can influence the reactivity of the pyridine ring. The vinyl group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogues include:
- 2-Chloro-3-fluoro-4-formylpyridine (): Replaces the vinyl group with a formyl (-CHO) moiety, altering electronic properties and reactivity. The formyl group increases polarity, enhancing solubility in polar solvents .
- 2-Fluoro-3-Chloro-4-(trifluoromethyl)pyridine (): Substitutes the vinyl group with a trifluoromethyl (-CF₃) group, introducing strong electron-withdrawing effects and hydrophobicity .
Physical and Chemical Properties
Notes:
- Trifluoromethyl groups (e.g., in ) increase thermal stability and lipophilicity, favoring agrochemical applications .
Research Findings and Functional Insights
- Electronic Effects : Chloro and fluoro substituents at positions 2 and 3 induce electron-withdrawing effects, activating the pyridine ring for nucleophilic attacks. The vinyl group further stabilizes transition states in coupling reactions .
- Biological Activity : Pyridines with trifluoromethyl or carboxy groups exhibit herbicidal and antimicrobial properties, as shown in and . The vinyl derivative’s activity remains underexplored but is hypothesized to align with agrochemical leads .
- Synthetic Challenges : Halogenated pyridines require careful optimization to avoid dehalogenation; highlights yields of 67–81% for analogous compounds .
Biological Activity
2-Chloro-3-fluoro-4-vinylpyridine is a heterocyclic organic compound characterized by the presence of both chlorine and fluorine substituents on a pyridine ring, along with a vinyl group. Its molecular formula is and it has a molecular weight of approximately 157.57 g/mol. This compound has garnered attention in medicinal chemistry due to its notable biological activities , particularly its antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound's unique structure allows for versatile applications in both research and industry, particularly in the development of new therapeutic agents.
Target Interactions
Research indicates that this compound can modulate enzymatic activities and receptor interactions. Its specific binding affinity to certain targets may lead to significant biological effects, including:
- Inhibition of Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism, and the compound's interaction may alter the metabolism of various xenobiotics.
- Impact on Gene Expression : The compound has been shown to influence gene expression involved in detoxification processes, thereby affecting cellular responses to toxic substances.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its antimicrobial and anticancer effects.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In cancer research, this compound has shown promise in inducing apoptosis in various cancer cell lines. A study reported the following effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 25 |
| A549 (lung) | 20 |
The mechanism of action appears to involve the activation of apoptotic pathways, leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated that this compound significantly inhibited bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings.
- Cancer Cell Studies : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, highlighting its potential as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
